molecular formula C22H24N2O3 B2721589 2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide CAS No. 946204-38-2

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

Cat. No. B2721589
CAS RN: 946204-38-2
M. Wt: 364.445
InChI Key: ZPESWIQKWVQJKO-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide, also known as DMAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMAA is a derivative of the natural compound geranium oil and has been used as a dietary supplement and performance enhancer. However,

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • A study describes a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, leading to the synthesis of (±)-crispine A. This process highlights the compound's role in facilitating complex chemical transformations (King, 2007).

Pharmacological Research

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives closely related to the queried compound, demonstrated significant in vitro antitumor activity. This suggests potential applications in developing new cancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
  • Another study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects against Japanese encephalitis virus, indicating its potential in antiviral drug development (Joydeep Ghosh et al., 2008).

Molecular Docking and Structural Analysis

  • The structural and vibrational study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide provided insights into its molecular structure and potential interactions with biological targets. This type of analysis is crucial for drug design and understanding compound-receptor interactions (A. El-Azab et al., 2016).

Antifungal and Antimicrobial Activity

  • 2-(2-Oxo-morpholin-3-yl)-acetamide derivatives, including compounds structurally related to the query, have shown broad-spectrum antifungal and antimicrobial activities. Such findings are instrumental in developing new treatments for infectious diseases (D. Bardiot et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-13-8-14(2)22-17(9-13)18(10-15(3)23-22)24-21(25)12-16-6-7-19(26-4)20(11-16)27-5/h6-11H,12H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPESWIQKWVQJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2,6,8-trimethylquinolin-4-yl)acetamide

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